3-[(4-Bromobenzyl)oxy]benzaldehyde
Overview
Description
3-[(4-Bromobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol . It is a benzaldehyde derivative where a bromine atom is substituted at the para position of the benzyl group. This compound is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobenzyl)oxy]benzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 3-hydroxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromobenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: 3-[(4-Bromobenzyl)oxy]benzoic acid.
Reduction: 3-[(4-Bromobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromobenzyl)oxy]benzaldehyde is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-[(4-Bromobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzaldehyde: A benzaldehyde derivative with a bromine atom at the para position of the benzaldehyde structure.
3-[(3-Bromobenzyl)oxy]benzaldehyde: A similar compound with the bromine atom at the meta position of the benzyl group
Uniqueness
3-[(4-Bromobenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. This makes it valuable in applications where selective interactions with molecular targets are required .
Properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-6-4-11(5-7-13)10-17-14-3-1-2-12(8-14)9-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCYRFSDPSJVJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363473 | |
Record name | 3-[(4-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168084-97-7 | |
Record name | 3-[(4-bromobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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